molecular formula C4H13ClN4 B11921701 Piperazine-1,4-diamine hydrochloride CAS No. 89831-16-3

Piperazine-1,4-diamine hydrochloride

Cat. No.: B11921701
CAS No.: 89831-16-3
M. Wt: 152.62 g/mol
InChI Key: WVRYRXKGFUCBIH-UHFFFAOYSA-N
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Description

Piperazine-1,4-diamine hydrochloride is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms. This compound is widely used in various fields due to its unique chemical properties and biological activities. It is commonly employed in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.

Chemical Reactions Analysis

Types of Reactions: Piperazine-1,4-diamine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sulfonium salts, aziridines, and alkynes . The reaction conditions often involve the use of catalysts such as palladium, ruthenium, and iridium complexes . These catalysts facilitate the reactions and improve the yields of the desired products.

Major Products Formed: The major products formed from the reactions of this compound include various substituted piperazines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

Piperazine-1,4-diamine hydrochloride has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it is employed in the study of enzyme mechanisms and protein interactions. In medicine, it is a key component in the development of drugs for treating various diseases, including cancer, cardiovascular disorders, and neurological conditions . Additionally, it is used in the industry for the production of polymers, surfactants, and other materials .

Mechanism of Action

The mechanism of action of piperazine-1,4-diamine hydrochloride involves its interaction with specific molecular targets. For instance, it acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors . This interaction causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of certain parasites. This property makes it an effective anthelmintic agent.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to piperazine-1,4-diamine hydrochloride include diethylenediamine and piperazidine . These compounds share structural similarities but differ in their chemical properties and biological activities.

Uniqueness: this compound is unique due to its high selectivity and efficiency in various chemical reactions. Its ability to act as a GABA receptor agonist also sets it apart from other similar compounds, making it a valuable tool in both scientific research and industrial applications.

Properties

CAS No.

89831-16-3

Molecular Formula

C4H13ClN4

Molecular Weight

152.62 g/mol

IUPAC Name

piperazine-1,4-diamine;hydrochloride

InChI

InChI=1S/C4H12N4.ClH/c5-7-1-2-8(6)4-3-7;/h1-6H2;1H

InChI Key

WVRYRXKGFUCBIH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1N)N.Cl

Origin of Product

United States

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